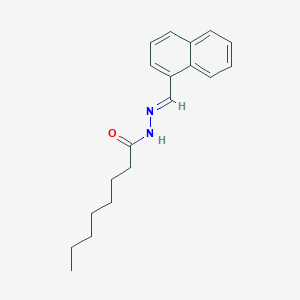![molecular formula C17H15N5OS2 B5602059 N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)
N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5OS2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.07180247 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Modulation of Androgen Receptor Activity
Research has identified N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, a compound closely related to the specified chemical structure, as a full antagonist of the androgen receptor with potential applications in treating castration-resistant prostate cancer. This compound demonstrates significant in vivo tumor growth inhibition, though it faces rapid metabolism mediated by aldehyde oxidase (AO). Strategies to reduce this metabolism involve altering the heterocycle or blocking the reactive site, suggesting similar compounds could be optimized for improved pharmacokinetic profiles (Linton et al., 2011).
DNA Binding and Gene Expression Control
Polyamides containing N-methyl imidazole (Im) and N-methyl pyrrole (Py) can be designed to bind specific DNA sequences in the minor groove, thereby controlling gene expression. These polyamides are explored as potential medicinal agents for diseases like cancer. Alterations in the heterocyclic core, such as the incorporation of N-methylimidazole, enable these compounds to bind G/C rich sequences with high specificity. This research highlights the applicability of structurally similar compounds in gene regulation and potential therapeutic interventions (Chavda et al., 2010).
Enhancement of Cellular Uptake for Therapeutic Applications
Studies on Pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions and modulating gene expression in living cells, have identified modifications that significantly enhance cellular uptake and biological activity. By introducing simple aryl groups at specific positions, researchers have been able to potentiate the biological effects of these polyamides, opening up avenues for their application as molecular probes or therapeutic agents (Meier et al., 2012).
Anti-Tuberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound , have shown potent anti-tuberculosis activity by targeting QcrB, a novel mechanism of action against Mycobacterium tuberculosis. These compounds exhibit nanomolar potency against both replicating and drug-resistant strains of Mtb while maintaining low toxicity to VERO cells. Such findings suggest that N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide could potentially be explored for tuberculosis treatment or related antimicrobial applications (Moraski et al., 2016).
特性
IUPAC Name |
N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-2-11(12-9-22-7-4-6-18-17(22)21-12)19-15(23)13-10-25-16(20-13)14-5-3-8-24-14/h3-11H,2H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOLUWDQOESGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=NC2=N1)NC(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B5601982.png)
![4-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5601984.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)
![Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B5602015.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5602023.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)
![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)


![4-[5-(2-AMINOPHENOXY)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B5602077.png)


